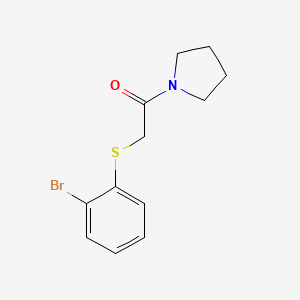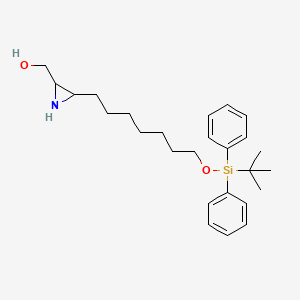
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is a complex organic compound characterized by the presence of an aziridine ring, a hydroxyl group, and a tert-butyldiphenylsilyl ether moiety. This compound is primarily used in scientific research and chemical synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the aziridine ring and the introduction of the tert-butyldiphenylsilyl ether group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The tert-butyldiphenylsilyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMSO), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the aziridine ring produces amines.
Scientific Research Applications
(3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used as an intermediate in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and proteins. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyldiphenylsilyl ether group provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)oxetan-2-yl)methanol
- (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)epoxide-2-yl)methanol
Uniqueness
Compared to similar compounds, (3-(7-((tert-Butyldiphenylsilyl)oxy)heptyl)aziridin-2-yl)methanol is unique due to the presence of the aziridine ring, which imparts distinct reactivity and biological activity. The tert-butyldiphenylsilyl ether group also enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H39NO2Si |
|---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
[3-[7-[tert-butyl(diphenyl)silyl]oxyheptyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C26H39NO2Si/c1-26(2,3)30(22-15-9-7-10-16-22,23-17-11-8-12-18-23)29-20-14-6-4-5-13-19-24-25(21-28)27-24/h7-12,15-18,24-25,27-28H,4-6,13-14,19-21H2,1-3H3 |
InChI Key |
BGUXLCIDVLNRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCC3C(N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


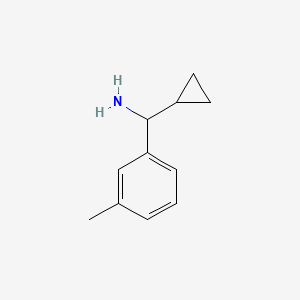
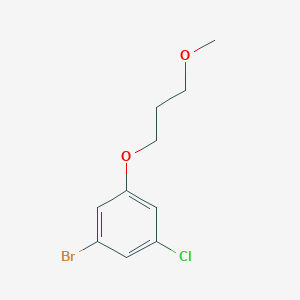
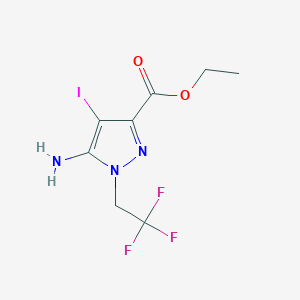
![1-Piperidinecarboxylic acid, 3-(4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-, 1,1-dimethylethyl ester, (3R)](/img/structure/B15090115.png)
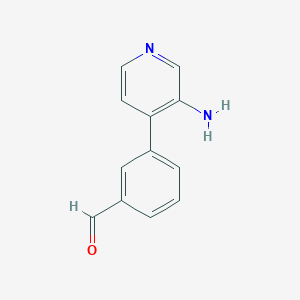

![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)

![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)
